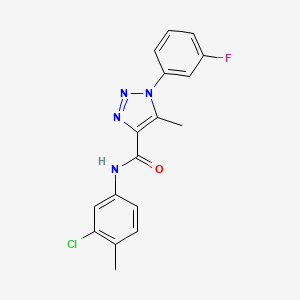
(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide is a useful research compound. Its molecular formula is C21H17Cl2N3O3S and its molecular weight is 462.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cytotoxic Activity
Research has demonstrated that certain derivatives of (Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide show potential as cytotoxic agents. In a study by Kolluri et al. (2020), novel derivatives were synthesized and evaluated for their cytotoxic activity against the human breast cell line MCF-7. Some derivatives, particularly compounds 11d and 11n, exhibited promising cytotoxic activity, suggesting potential applications in cancer research (Kolluri et al., 2020).
Hypoglycemic Activity
A study by Nikaljea et al. (2012) focused on the hypoglycemic activity of novel derivatives of this compound. The derivatives were synthesized and tested in Wister albino mice, demonstrating significant hypoglycemic activity. This suggests potential applications in diabetes treatment or related metabolic disorders (Nikaljea, Choudharia, & Une, 2012).
Antimicrobial Activities
Gouda et al. (2010) reported the synthesis of new derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety, showing promising antimicrobial activities. This highlights the compound's potential use in developing new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Herbicidal Activity
The compound also has applications in agriculture, particularly as a herbicide. Wang et al. (2004) synthesized a series of derivatives that exhibited good herbicidal activities. This research contributes to the development of novel herbicides for agricultural use (Wang, Li, Yong-hong Li, & Huang, 2004).
Anticancer Activity
The derivative's anticancer properties were further explored by Kryshchyshyn-Dylevych (2020), who synthesized and studied various 5-ylidene derivatives for their antitumor activity. The study identified a compound that selectively inhibited the growth of certain cancer cell lines, providing a basis for further research in cancer therapy (Kryshchyshyn-Dylevych, 2020).
Mecanismo De Acción
- Unfortunately, specific information about the exact target remains elusive in the available literature. Further research is needed to identify the precise protein or pathway affected by this compound .
Target of Action
Biochemical Pathways
Propiedades
IUPAC Name |
(2Z)-2-cyano-2-[5-[(3,4-dichlorophenyl)methyl]-3-(3-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O3S/c1-25-19(27)15(11-24)21-26(13-4-3-5-14(10-13)29-2)20(28)18(30-21)9-12-6-7-16(22)17(23)8-12/h3-8,10,18H,9H2,1-2H3,(H,25,27)/b21-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXPHWXRBQZUQR-QNGOZBTKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=C1N(C(=O)C(S1)CC2=CC(=C(C=C2)Cl)Cl)C3=CC(=CC=C3)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC(=C(C=C2)Cl)Cl)C3=CC(=CC=C3)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
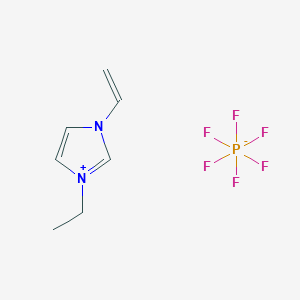
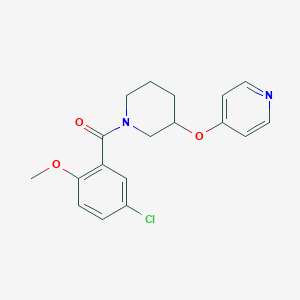
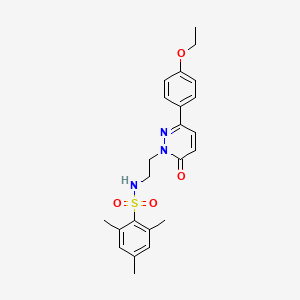

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2613156.png)



![2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]-3-methylsulfanylpropan-1-one;hydrochloride](/img/structure/B2613161.png)

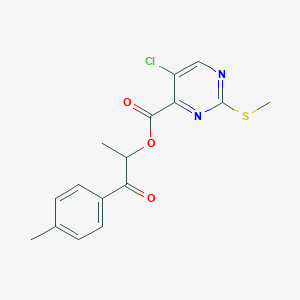
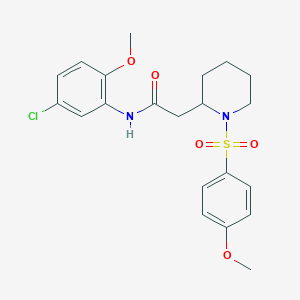
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2613170.png)
